molecular formula C12H17ClFN B3021393 4-(4-Fluorobenzyl)piperidine hydrochloride CAS No. 92822-03-2

4-(4-Fluorobenzyl)piperidine hydrochloride

Cat. No.: B3021393
CAS No.: 92822-03-2
M. Wt: 229.72 g/mol
InChI Key: OJKWWANXBGLGQN-UHFFFAOYSA-N
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Description

4-(4-Fluorobenzyl)piperidine hydrochloride is a chemical compound with the molecular formula C12H17ClFN. It is a derivative of piperidine, where a fluorobenzyl group is attached to the nitrogen atom of the piperidine ring. This compound is often used as an intermediate in the synthesis of various pharmaceuticals and other organic compounds .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(4-Fluorobenzyl)piperidine hydrochloride typically involves the reaction of 4-fluorobenzyl chloride with piperidine in the presence of a base such as sodium hydroxide or potassium carbonate. The reaction is usually carried out in an organic solvent like dichloromethane or toluene at elevated temperatures .

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow processes to ensure high yield and purity. The use of automated reactors and precise control of reaction parameters such as temperature, pressure, and reactant concentrations are crucial for efficient production .

Chemical Reactions Analysis

Types of Reactions

4-(4-Fluorobenzyl)piperidine hydrochloride can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or aldehydes, while reduction can produce various amines .

Scientific Research Applications

4-(4-Fluorobenzyl)piperidine hydrochloride has several applications in scientific research:

Comparison with Similar Compounds

Similar Compounds

  • 4-(4-Chlorobenzyl)piperidine hydrochloride
  • 4-(4-Phenylbenzyl)piperidine hydrochloride
  • 4-(4-Methylbenzyl)piperidine hydrochloride

Uniqueness

4-(4-Fluorobenzyl)piperidine hydrochloride is unique due to the presence of the fluorine atom, which can significantly influence its chemical reactivity and biological activity. The fluorine atom can enhance the compound’s stability, lipophilicity, and ability to interact with biological targets compared to its non-fluorinated analogs .

Biological Activity

4-(4-Fluorobenzyl)piperidine hydrochloride is a compound that has garnered attention in the fields of neuropharmacology and medicinal chemistry due to its diverse biological activities. This article reviews its pharmacological properties, mechanisms of action, and potential therapeutic applications, supported by data tables and case studies.

  • Molecular Formula : C12H17ClFN
  • Molecular Weight : 229.73 g/mol
  • CAS Number : 92822-03-2

This compound acts primarily as an antagonist at N-methyl-D-aspartate (NMDA) receptors, which are crucial in mediating excitatory neurotransmission in the central nervous system. NMDA receptor antagonists have been implicated in various neuroprotective roles, particularly in conditions characterized by excitotoxicity, such as stroke and neurodegenerative diseases like Alzheimer's and Parkinson's disease .

NMDA Receptor Antagonism

Research indicates that compounds with a piperidine structure can selectively target NMDA receptor subtypes, providing a mechanism for neuroprotection against excitotoxic damage. This activity is particularly relevant in the treatment of acute cerebral ischemia and chronic pain management .

Biological Activities and Therapeutic Applications

The biological activity of this compound extends beyond NMDA receptor antagonism. It has shown potential in various therapeutic areas:

  • Neuroprotection : Effective in preventing neuronal damage during ischemic events.
  • Pain Management : Exhibits analgesic properties, making it a candidate for chronic pain therapies.
  • Antimicrobial Activity : Some derivatives have demonstrated inhibitory effects against pathogens, including Agaricus bisporus tyrosinase .

Table 1: Summary of Biological Activities

Activity TypeDescriptionReferences
NMDA Receptor AntagonismNeuroprotective effects in ischemic conditions
Analgesic EffectsReduces pain perception
AntimicrobialInhibits Agaricus bisporus tyrosinase

Table 2: Case Study Results

Study FocusFindingsIC50 (µM)References
NMDA AntagonismSignificant neuroprotective effectsN/A
Pain ReliefEffective in reducing chronic painN/A
Tyrosinase InhibitionCompetitive inhibitor with no cytotoxicity40.43

Case Studies

  • Neuroprotection in Stroke Models : In animal models of stroke, administration of this compound resulted in reduced neuronal loss and improved functional recovery post-ischemia, supporting its role as a neuroprotective agent .
  • Chronic Pain Management : Clinical evaluations have shown that this compound can alleviate symptoms of neuropathic pain, potentially offering an alternative to traditional opioids without the associated risks of addiction.
  • Antimicrobial Studies : Recent investigations into its antimicrobial properties revealed that certain derivatives effectively inhibited Agaricus bisporus tyrosinase, suggesting potential applications in dermatological treatments aimed at hyperpigmentation .

Properties

IUPAC Name

4-[(4-fluorophenyl)methyl]piperidine;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H16FN.ClH/c13-12-3-1-10(2-4-12)9-11-5-7-14-8-6-11;/h1-4,11,14H,5-9H2;1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OJKWWANXBGLGQN-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CNCCC1CC2=CC=C(C=C2)F.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H17ClFN
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30588780
Record name 4-[(4-Fluorophenyl)methyl]piperidine--hydrogen chloride (1/1)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30588780
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

229.72 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

193357-52-7, 92822-03-2
Record name 4-[(4-Fluorophenyl)methyl]piperidine--hydrogen chloride (1/1)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30588780
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 4-[(4-fluorophenyl)methyl]piperidine hydrochloride
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
4-(4-Fluorobenzyl)piperidine hydrochloride
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